Product packaging for 3-Nitropentane(Cat. No.:CAS No. 551-88-2)

3-Nitropentane

Cat. No.: B1214299
CAS No.: 551-88-2
M. Wt: 117.15 g/mol
InChI Key: RXPKOTQRDGEKFY-UHFFFAOYSA-N
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Description

Contextualization of Nitroalkanes as Versatile Synthetic Intermediates and Functional Group Precursors

Nitroalkanes are widely recognized in organic chemistry for their remarkable versatility. The strong electron-withdrawing nature of the nitro group (-NO₂) activates the adjacent carbon-hydrogen bond, making the α-proton acidic and readily removable by a base. This property allows nitroalkanes to serve as potent carbon nucleophiles, forming new carbon-carbon bonds through classic reactions like the Henry (nitroaldol) reaction and the Michael addition. nih.govacs.org

Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a variety of other functional groups. Most notably, it can be reduced to a primary amine (-NH₂), providing a direct route to valuable amines, or converted into a carbonyl group (C=O) via the Nef reaction. nih.govnih.gov This ability to act as a precursor to both amines and carbonyls makes nitroalkanes, including 3-nitropentane, indispensable building blocks in the synthesis of pharmaceuticals, natural products, and other biologically active compounds. nih.govnih.gov

Historical Trajectories and Milestones in Aliphatic Nitro Compound Research

The chemistry of aliphatic nitro compounds has a rich history dating back to the 19th century. Key milestones laid the foundation for our current understanding and application of these reagents:

1872 - Victor Meyer's Synthesis: The field was significantly advanced by Victor Meyer, who developed the first general method for the synthesis of aliphatic nitro compounds by reacting alkyl iodides with silver nitrite (B80452). This reaction, known as the Victor Meyer reaction, opened the door to the systematic study of this class of compounds.

1894 - The Nef Reaction: John Ulric Nef discovered that the salt of a primary or secondary nitroalkane could be hydrolyzed with strong acid to yield an aldehyde or a ketone, respectively. This transformation, the Nef reaction, provided a crucial method for converting the nitro group into a carbonyl group, thereby establishing nitroalkanes as acyl anion equivalents. wikipedia.orgorganicreactions.org

1895 - The Henry Reaction: Louis Henry reported the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. The Henry reaction, or nitroaldol reaction, became one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.org

These seminal discoveries established the core reactivity of aliphatic nitro compounds and cemented their role as vital intermediates in synthetic organic chemistry.

Current Research Significance and Challenges in this compound Studies

As a secondary nitroalkane, this compound presents both opportunities and challenges that are at the forefront of current research. While the general reactivity of nitroalkanes is well-established, achieving high levels of stereoselectivity and efficiency with more sterically hindered substrates like this compound remains an active area of investigation.

A significant challenge lies in overcoming the steric hindrance associated with the two ethyl groups flanking the nitro-substituted carbon. This steric bulk can impede the approach of reactants, making certain transformations, such as C-alkylation to form quaternary centers, difficult. nih.govorganic-chemistry.org Recent advancements in catalysis, particularly the use of dual photoredox and nickel catalysis, are beginning to address these limitations, enabling the alkylation of secondary nitroalkanes under milder conditions. nih.govorganic-chemistry.org

Furthermore, controlling the stereochemistry of reactions involving prochiral secondary nitroalkanes is a key focus. Developing catalytic systems that can deliver high enantioselectivity in reactions like the Henry or Michael addition with substrates such as this compound is crucial for their application in the synthesis of complex, single-enantiomer pharmaceutical targets. nih.gov

Overview of Principal Academic Research Domains Pertaining to this compound and Analogues

The versatile chemistry of this compound and related secondary nitroalkanes places them in several key areas of academic and industrial research:

Pharmaceutical and Medicinal Chemistry: The ability to convert the nitro group into an amine makes secondary nitroalkanes valuable precursors for the synthesis of α-tertiary amines, a structural motif found in numerous biologically active molecules and pharmaceuticals. nih.govorganic-chemistry.org

Asymmetric Synthesis: The development of new chiral catalysts and synthetic methodologies for stereoselective reactions involving secondary nitroalkanes is a major focus. This research aims to provide efficient routes to enantiomerically pure building blocks for complex molecule synthesis. nih.gov

Materials Science and Energetics: Although less common for simple nitroalkanes like this compound, the nitro group is an explosophore. Research into nitro compounds often overlaps with the study of high-energy materials. Additionally, some nitroalkanes and their derivatives have been investigated as potential fuel additives to improve combustion properties and reduce emissions. e3s-conferences.org

Solvent and Reaction Media Studies: The physical properties of nitroalkanes make them interesting as solvents. While not as common as other organic solvents, research into "green" or alternative solvents sometimes includes studies on the utility and properties of compounds like nitropentanes. mendelchemicals.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B1214299 3-Nitropentane CAS No. 551-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitropentane
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InChI

InChI=1S/C5H11NO2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXPKOTQRDGEKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2020979
Record name 3-Nitropentane
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Molecular Weight

117.15 g/mol
Source PubChem
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CAS No.

551-88-2
Record name 3-Nitropentane
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Record name 3-Nitropentane
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Record name 3-Nitropentane
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Record name 3-nitropentane
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Record name 3-NITROPENTANE
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Mechanistic Studies of 3 Nitropentane Reactivity and Reaction Dynamics

Detailed Reaction Mechanisms of 3-Nitropentane and its Anions

The reactivity of this compound is largely dictated by the presence of the nitro group (-NO₂), which significantly influences the electronic environment of adjacent atoms and bonds.

Proton Transfer Reactions and the "Nitroalkane Anomaly"

The α-carbons of nitroalkanes, including this compound, possess acidic protons due to the strong electron-withdrawing effect of the nitro group, which stabilizes the resulting carbanion. Upon deprotonation by a base, a nitronate anion is formed, which is resonance-stabilized and exhibits nucleophilic character akin to enolates wikipedia.orgwikipedia.orguwindsor.casciencemadness.orgarkat-usa.org.

NitroalkanepKa (DMSO)Estimated pKa (H₂O)Reference
Nitromethane (B149229)17.2~11 wikipedia.org
2-Nitropropane (B154153)16.9~11 wikipedia.org
General Nitroalkanes~17~11 wikipedia.orguwindsor.ca

Nucleophilic Reactivity of Alpha-Nitro Carbanions (Nitronates) in Addition and Cycloaddition Reactions

The nitronate anions derived from this compound are potent nucleophiles, capable of participating in a variety of carbon-carbon bond-forming reactions. They are known to exhibit a preference for 1,4- (conjugate) addition over 1,2-addition when presented with suitable electrophiles uwindsor.ca.

Key reactions include:

Henry Reaction (Nitroaldol Reaction): Nitronates readily add to aldehydes and ketones, forming β-nitro alcohols wikipedia.orgwikipedia.orgsciencemadness.orgarkat-usa.org. This is a fundamental reaction for building more complex structures.

Michael Addition: Nitronates act as effective Michael donors, adding to α,β-unsaturated carbonyl compounds (enones) and other Michael acceptors wikipedia.orguwindsor.casciencemadness.orgarkat-usa.orgthieme-connect.de.

Cycloaddition Reactions: Derivatives such as silyl (B83357) nitronates can function as 1,3-dipoles in [3+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of heterocyclic compounds like isoxazolines sciencemadness.orgthieme-connect.demdpi.comresearchgate.netacademie-sciences.fr.

Alkylation: While nitronates can be alkylated, there is often a competition between carbon-alkylation and oxygen-alkylation, with catalytic methods aiming to favor C-alkylation beilstein-journals.org.

Radical Reaction Pathways and Intermediate Characterization

The nitro group in this compound can be a source of alkyl radicals. The relatively weak C-NO₂ bond can undergo homolytic cleavage, particularly under conditions involving single-electron transfer (SET) or thermal stress thieme-connect.comresearchgate.netdtic.milmdpi.comresearchgate.net.

Radical Generation: Catalysts such as 9-fluorenol can mediate the denitrative generation of alkyl radicals from nitroalkanes via SET thieme-connect.comresearchgate.net. This process involves the cleavage of the C-NO₂ bond, releasing an alkyl radical and a nitrite (B80452) species.

Radical Intermediates: Studies on related α-carbonyl nitroalkanes have utilized Electron Paramagnetic Resonance (EPR) spectroscopy to detect and characterize radical intermediates, such as oxynitroxides, formed from the addition of external radicals to the nitro group. These intermediates can subsequently undergo denitration nih.gov.

Applications of Radicals: The alkyl radicals generated from nitroalkanes can participate in various synthetic transformations, including Giese additions, spirocyclizations, and Minisci reactions, expanding the utility of nitroalkanes in radical chemistry thieme-connect.com.

Concerted and Stepwise Mechanisms in Thermal and Chemical Decompositions

Nitroalkanes are known to decompose under thermal or chemical stress, with the C-NO₂ bond cleavage often being the initial step dtic.milmdpi.comresearchgate.net. The mechanisms can vary, involving either concerted pathways or stepwise processes with radical intermediates.

Thermal Decomposition: The thermal decomposition of nitroalkanes can proceed through concerted mechanisms, often involving cyclic transition states. For instance, tert-nitroalkanes have been shown to decompose via a concerted, non-synchronous five-membered cyclic transition state, yielding an alkene and nitrous acid (HONO) researchgate.net. Other pathways may involve isomerization or direct C-NO₂ bond rupture researchgate.netresearchgate.net.

Chemical Decomposition: Chemical treatments can also induce decomposition. For example, the C-NO₂ bond can be cleaved under reductive conditions or via specific catalytic processes thieme-connect.comresearchgate.net.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

The quantitative understanding of this compound's reactivity relies on kinetic and thermodynamic analyses, which provide insights into reaction rates, activation energies, and the influence of reaction conditions.

Determination of Rate Constants and Activation Parameters for Key Transformations

Kinetic studies are essential for elucidating the detailed mechanisms of reactions involving this compound.

Proton Transfer Kinetics: As discussed in section 3.1.1, proton transfer reactions of nitroalkanes are characterized by complex kinetics, often deviating from simple models. Rate constants for deprotonation by various bases have been measured, and the temperature dependence of these rates is typically described by Arrhenius parameters (A factor and activation energy, Eₐ) utk.edunoaa.govresearchgate.netcantera.org.

Kinetic Isotope Effects (KIEs): KIEs are powerful tools for probing reaction mechanisms, particularly in proton transfer reactions. The large KIEs observed for nitroalkanes suggest the involvement of proton tunneling researchgate.netpsu.eduacs.org.

Reaction TypeKIE (Apparent/Real)NotesReference
Proton transfer with hydroxide (B78521) ionKIEapp increases with extent of reactionIndicates complex mechanism, possibly involving intermediates. psu.eduacs.org
Proton transfer with hydroxide ionKIEreal ~ 22Observed for 1-nitro-1-(4-nitrophenyl)ethane, suggests proton tunneling. acs.org
Deprotonation by lyate ionLarge kH/kDObserved for secondary nitroalkanes, suggests complex mechanism. utk.edu

Kinetic Isotope Effects (KIE) as Probes for Rate-Limiting Steps and Transition States

Kinetic Isotope Effects (KIEs) are a powerful tool in physical organic chemistry, providing critical insights into the nature of the rate-determining step (RDS) and the structure of the transition state (TS) in chemical reactions epfl.chprinceton.edu. By substituting an atom with one of its isotopes (most commonly hydrogen with deuterium), researchers can observe changes in reaction rates. These changes arise from differences in zero-point vibrational energies (ZPVEs) between isotopic species, which are mass-dependent epfl.chprinceton.edulibretexts.org.

For proton transfer reactions, a significant primary KIE (kH/kD > 1) typically indicates that the breaking of the C-H bond is involved in the RDS epfl.chprinceton.edulibretexts.org. The magnitude of this effect is related to the degree to which the C-H bond is broken in the transition state epfl.chprinceton.edu. Secondary KIEs, observed when isotopic substitution occurs at a position adjacent to the reacting bond, can reveal information about changes in hybridization or bonding at nearby atoms within the TS epfl.chlibretexts.orgwikipedia.org. For instance, rehybridization from sp3 to sp2 at the α-carbon during deprotonation of a nitroalkane carbanion would lead to a normal secondary KIE epfl.chwikipedia.org.

Studies on nitroalkanes, including those relevant to enzymatic processes like nitroalkane oxidase, have utilized KIEs to probe the mechanism of deprotonation. These studies often reveal the involvement of quantum tunneling, particularly in enzymatic reactions, where KIEs can be enhanced beyond classical predictions nih.govnih.gov. The interpretation of KIEs in nitroalkane deprotonation helps to distinguish between concerted proton transfer and stepwise mechanisms involving ion pairs, shedding light on the precise geometry and electronic distribution within the transition state acs.orgresearchgate.net. While specific KIE data for this compound is not extensively detailed in the reviewed literature, studies on related nitroalkanes like nitroethane and 2-nitropropane provide a foundational understanding of these principles cdnsciencepub.comacs.org.

Equilibrium Studies and Thermodynamic Profiling of Nitroalkane Systems

The thermodynamic acidity of nitroalkanes, typically quantified by their pKa values, reveals key aspects of their stability and reactivity. Nitroalkanes are considered "carbon acids" due to the acidity of protons on the carbon atom adjacent to the nitro group. This acidity is significantly enhanced by the electron-withdrawing nature of the nitro group, which stabilizes the resulting carbanion (or nitronate anion) through resonance cdnsciencepub.comacs.orgeurekaselect.comwikipedia.org.

Equilibrium studies, often involving calorimetric measurements or direct determination of ionization constants, provide thermodynamic data such as enthalpies (ΔH°) and entropies (ΔS°) of ionization cdnsciencepub.comacs.org. For nitroalkanes, there is an observed "nitroalkane anomaly" where the trend in acidity (decreasing pKa with increasing methyl substitution) is contrary to what might be expected based on simple inductive effects or correlations seen in other acid series like phenols or carboxylic acids cdnsciencepub.comacs.orgnih.gov. For example, 2-nitropropane is a stronger acid than nitroethane, which is stronger than nitromethane cdnsciencepub.comacs.org. This anomaly is attributed to complex interplay between enthalpy and entropy terms, with nitroalkane ionization often exhibiting more negative entropies of ionization compared to other acid classes cdnsciencepub.com.

Table 1: Thermodynamic Acidity Data for Representative Nitroalkanes

NitroalkanepKa (aq.)ΔH°ioniz (kcal mol-1)ΔS°ioniz (cal mol-1 K-1)Reference
Nitromethane10.25.93-26 cdnsciencepub.com
Nitroethane8.22.4-31 cdnsciencepub.com
2-Nitropropane7.72.58-32.4 cdnsciencepub.com
This compoundN/AN/AN/A

Note: Data for this compound is not explicitly provided in the reviewed sources. Values for nitroethane and 2-nitropropane are presented as representative secondary nitroalkanes.

Influence of Solvent and Medium on this compound Reactivity

The choice of solvent plays a pivotal role in modulating the kinetics, thermodynamics, and selectivity of chemical reactions, including those involving nitroalkanes rsc.orgresearchgate.net. Solvents can influence reactions by participating directly, competing with reactants, altering the stabilization of reactants, transition states, and products, or affecting solubility and diffusion rsc.org.

Counter-Ion Effects and Ionic Environment in Carbanion Chemistry

In reactions involving nitroalkane carbanions, the choice of base and its associated counter-ion can significantly impact the reaction outcome. For example, in the copper-catalyzed benzylation of nitroalkanes, sodium proved to be an optimal counter-ion, leading to improved yields and ease of use nih.gov. The counter-ion can influence the degree of ion pairing and the solvation shell around the carbanion, thereby affecting its nucleophilicity and basicity nih.gov. A tightly associated ion pair might present a different reactivity profile compared to a solvent-separated ion pair or a fully dissociated solvated anion nih.gov.

The general principles of carbanion chemistry highlight that electron-withdrawing groups, such as the nitro group in nitroalkanes, greatly enhance the stability of the carbanion by delocalizing the negative charge cdnsciencepub.comacs.orgeurekaselect.comwikipedia.org. This stabilization makes nitroalkane carbanions versatile nucleophiles in various carbon-carbon bond-forming reactions eurekaselect.com. The ionic environment, dictated by both the solvent and the counter-ion, thus plays a crucial role in controlling the precise reactivity and selectivity of this compound and related nitroalkanes.

Theoretical and Computational Investigations of 3 Nitropentane

Quantum Chemical Calculations for Molecular Structure and Reactivity

At the heart of computational chemistry lie quantum chemical calculations, which are indispensable for understanding molecular behavior at the atomic and electronic levels. These methods are broadly classified into Density Functional Theory (DFT) and ab initio approaches, each providing a unique balance between computational expense and predictive accuracy.

Density Functional Theory (DFT) Applications to Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules, including nitroalkanes. mdpi.comnih.gov DFT methods are built on the principle that a molecule's energy can be determined from its electron density. This approach is generally less computationally demanding than many ab initio methods, making it suitable for the study of larger and more complex molecular systems.

In the context of 3-nitropentane, DFT calculations can be utilized to determine its optimized molecular geometry, providing precise values for bond lengths, bond angles, and dihedral angles. Moreover, DFT is an invaluable tool for exploring the energetics of chemical reactions. osti.govfrontiersin.org By computing the energies of reactants, transition states, and products, it becomes possible to elucidate reaction mechanisms, predict activation energies, and determine reaction enthalpies, thereby offering a window into the kinetics and thermodynamics of reactions involving this compound. The choice of functional within a DFT calculation is critical, as different functionals may yield varying levels of accuracy for different molecular properties. osti.gov

Illustrative DFT-Calculated Structural Parameters for this compound
ParameterValue
C-N Bond Length1.49 Å
N-O Bond Length1.22 Å
C-C-C Bond Angle112.5°
O-N-O Bond Angle125.0°
Note: The data in this table is illustrative, as specific computational studies on this compound were not found in the searched literature.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods represent a class of quantum chemistry calculations that are derived directly from fundamental theoretical principles, without the incorporation of empirical data. These methods are capable of delivering highly accurate predictions of molecular energies and structures. Although they are computationally more demanding than DFT, ab initio calculations often serve as a benchmark for the accuracy of other computational techniques. dovepress.com

For a molecule of the size of this compound, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be applied to obtain exceptionally precise energetic and structural data. These methods are especially valuable in cases where electron correlation plays a significant role in the molecular properties. The selection of an appropriate basis set is also a critical factor in ab initio calculations, with larger and more complex basis sets generally leading to more accurate results, albeit at a greater computational cost. dovepress.com

Conformational Analysis and Isomerism Through Computational Modeling

The presence of several rotatable single bonds in this compound gives rise to a variety of possible three-dimensional arrangements, or conformers. Computational modeling is an essential tool for conducting a thorough conformational analysis to identify the most stable conformers and to map the energy barriers that separate them. By systematically rotating the molecule's dihedral angles and calculating the corresponding energy at each step, a detailed potential energy surface can be constructed.

The relative energies of the different conformers can then be used to determine their populations at a given temperature through the Boltzmann distribution. This information is vital for a comprehensive understanding of the macroscopic properties of this compound, as these properties are a weighted average of the contributions from all significantly populated conformers.

Illustrative Relative Energies of this compound Conformers
ConformerDihedral Angle (C1-C2-C3-N)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°0.85
Gauche 2-60°0.85
Note: The data in this table is illustrative, as specific computational studies on this compound were not found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Reactivity

The Molecular Electrostatic Potential (MEP) is a powerful conceptual tool for understanding and predicting the chemical reactivity of a molecule. The MEP at any given point in the space surrounding a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's own electron distribution. By mapping the MEP onto the molecular surface, it is possible to create a color-coded visualization of the molecule's charge distribution, highlighting electron-rich regions (negative potential) and electron-poor regions (positive potential).

For this compound, an MEP map would be expected to reveal a region of significant negative electrostatic potential localized around the oxygen atoms of the nitro group, suggesting these as likely sites for electrophilic attack. In contrast, regions of positive potential would likely be found in the vicinity of the hydrogen atoms. This visual representation of the molecule's electronic landscape can be used to predict how this compound will interact with other molecules and to rationalize its behavior in chemical reactions. dntb.gov.ua

Prediction of Spectroscopic Parameters and Spectral Interpretation using Computational Methods

Computational chemistry provides a suite of tools for the prediction of various spectroscopic parameters, which can be of immense value in the interpretation of experimental spectra and the confirmation of molecular structures. nih.govgithub.io

Computational NMR Chemical Shift Prediction for Nitroalkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques available for the elucidation of molecular structures in organic chemistry. Computational methods can be employed to predict the ¹H and ¹³C NMR chemical shifts of molecules such as this compound. nih.govcomporgchem.comcomporgchem.com These predictions are typically performed by first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are subsequently obtained by referencing these calculated shielding values to a standard compound, such as tetramethylsilane.

The accuracy of the predicted NMR chemical shifts is dependent on several factors, including the level of theory and the basis set used in the calculation, as well as the consideration of solvent effects. github.io A close comparison between a computationally predicted NMR spectrum and an experimentally measured one can provide strong evidence for the confirmation of the structure of this compound and allow for the unambiguous assignment of the observed signals to specific atoms within the molecule.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C111.5
C225.8
C385.2
Note: The data in this table is illustrative, as specific computational studies on this compound were not found in the searched literature.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

The vibrational modes of this compound, which are fundamental to its infrared (IR) and Raman spectra, can be predicted with a high degree of accuracy using computational methods. These methods, such as Density Functional Theory (DFT) and ab initio calculations, model the molecule's electronic structure to determine its geometric and vibrational properties.

A key feature in the vibrational spectra of nitropentanes is the characteristic frequencies of the nitro group (–NO₂). For nitropentane isomers, the asymmetric stretching vibration of the N-O bonds is typically observed in the infrared spectrum in the range of 1550-1500 cm⁻¹. The symmetric stretching vibration appears at a lower frequency, generally between 1390-1330 cm⁻¹. Due to the change in polarizability during the vibration, the symmetric stretching mode is expected to be particularly strong and easily identifiable in the Raman spectrum.

A computational vibrational frequency analysis for this compound would yield a detailed table of all its normal modes of vibration. This would include not only the prominent nitro group stretches but also various bending, rocking, and torsional modes associated with the pentyl chain, as well as C-N stretching and wagging modes. Each calculated vibrational frequency would have a corresponding predicted intensity for both IR and Raman spectroscopy, allowing for a direct comparison with experimental spectra if they were available.

Below is a hypothetical interactive data table illustrating the kind of detailed findings a computational study would provide. Note: This data is illustrative and not based on a published computational analysis of this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
NO₂ Asymmetric Stretch1545HighLow
NO₂ Symmetric Stretch1380MediumHigh
CH₂ Scissoring1465MediumMedium
C-N Stretch880MediumLow
NO₂ Rocking550LowLow

Such a detailed analysis would be invaluable for the unambiguous assignment of peaks in experimentally obtained spectra and for understanding the molecule's force field and intramolecular dynamics.

Reaction Pathway Elucidation and Transition State Theory Applications

The elucidation of reaction pathways and the application of Transition State Theory (TST) are powerful computational tools for understanding the kinetics and mechanisms of chemical reactions involving this compound. While specific studies on this compound are not readily found, the methodologies are well-established for other nitroalkanes and would be directly applicable.

Computational methods can be used to map out the potential energy surface for a given reaction, such as thermal decomposition or reaction with a radical species. By identifying the minimum energy pathways connecting reactants to products, the structures of transition states can be located. A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction.

Once a transition state is identified, its geometry, energy, and vibrational frequencies can be calculated. According to TST, the rate of a reaction is determined by the concentration of species at the transition state and the frequency with which they pass over the energy barrier to form products. The key parameters derived from these calculations are the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which together determine the Gibbs free energy of activation (ΔG‡).

For a hypothetical unimolecular decomposition of this compound, computational studies could investigate competing initial steps, for instance:

C-N bond cleavage: leading to a pentyl radical and nitrogen dioxide.

Nitrite (B80452) rearrangement: followed by subsequent decomposition.

Elimination of nitrous acid (HONO): via a concerted mechanism.

For each proposed pathway, the transition state structure would be optimized, and its energy calculated. A comparison of the activation energies for these different pathways would reveal the most likely reaction mechanism under specific conditions.

A summary of findings from such a hypothetical study could be presented as follows:

Reaction PathwayCalculated ΔG‡ (kcal/mol)Key Structural Features of Transition State
C-N Bond Cleavage45.2Elongated C-N bond length
HONO Elimination52.8Five-membered ring-like structure

This type of detailed research finding allows for a deep, molecular-level understanding of the reactivity of this compound, which is crucial for applications in areas such as combustion chemistry and the study of energetic materials.

Advanced Spectroscopic and Analytical Methodologies for Nitroalkanes

The complexity of reaction mixtures and the need for detailed structural information necessitate the use of sophisticated analytical tools. Hyphenated techniques, which combine separation methods with spectroscopic detection, are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile organic compounds, making it highly suitable for monitoring reactions involving nitroalkanes and identifying any byproducts formed. GC separates components of a mixture based on their boiling points and affinity for the stationary phase, while MS provides mass-to-charge ratio (m/z) information, allowing for the identification of separated compounds through their fragmentation patterns.

In the context of reactions involving nitroalkanes, GC-MS can track the consumption of starting materials and the formation of products and byproducts in real-time longdom.org. For instance, kinetic studies under varying temperatures can be monitored using GC-MS to identify optimal selectivity for desired reactions, while also revealing the evolution of isomeric nitroalkanes or decomposition products . The fragmentation patterns obtained from MS can help distinguish between structural isomers, which is crucial for compounds like 3-nitropentane, where isomeric forms might arise during synthesis or degradation .

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing compounds that are not sufficiently volatile or are thermally labile, a common characteristic of many organic molecules, including some nitroalkane derivatives wikipedia.org. LC separates components based on their polarity and interaction with the stationary and mobile phases, while MS provides identification.

LC-MS is particularly effective in dissecting complex mixtures, such as those found in biological samples or reaction aliquots where multiple polar or non-volatile compounds may be present wikipedia.orgoup.comrsc.org. The ability of LC-MS to handle a wide range of chemicals, including polar and thermally unstable ones, makes it a powerful tool for identifying and quantifying nitroalkanes and their related species in intricate matrices wikipedia.org. For example, LC-MS can be employed to analyze the products of reactions that might yield a series of related nitroalkanes or their degradation products, where GC-MS might be less effective oup.com.

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide detailed insights into the molecular structure, stereochemistry, and functional groups present in a compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity. The chemical shifts and coupling patterns in ¹H NMR spectra are sensitive to the electronic environment, allowing for the identification of protons adjacent to the nitro group, which typically resonate in the range of 4–4.4 ppm orgchemboulder.com. ¹³C NMR can further confirm the carbon skeleton and the presence of the carbon atom bonded to the nitro group.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are crucial for establishing complex structural assignments and, importantly, for stereochemical analysis. While specific stereochemical assignments for this compound might require chiral separation or derivatization followed by NMR, the principles of NMR are fundamental for confirming its structure and identifying any stereoisomers that might be present acs.org.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. The nitro group (-NO₂) in nitroalkanes exhibits strong and distinctive absorption bands in the IR spectrum. These typically appear as two prominent peaks: an asymmetric stretching vibration around 1550 cm⁻¹ and a symmetric stretching vibration around 1365 cm⁻¹ orgchemboulder.comvscht.czlibretexts.orguobabylon.edu.iqcopbela.orgspectroscopyonline.coms-a-s.org. These bands are often intense, making the nitro group readily identifiable. For this compound, the presence of these bands would confirm the nitro functionality.

Raman spectroscopy also provides valuable information about molecular vibrations. Studies on related nitroalkane complexes, such as tris(this compound-2,4-dionato-κ²O,O′)cobalt(III), show characteristic Raman peaks for the NO₂ group, with the symmetric stretch (νs, NO₂) often observed around 1345 cm⁻¹ iucr.orgnih.govotterbein.eduresearchgate.net. Both IR and Raman spectroscopy can be used to monitor the progress of reactions involving nitroalkanes by observing changes in the intensity or presence of these characteristic nitro group vibrations rsc.orgvscht.czthermofisher.comchegg.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to detect and characterize species with unpaired electrons, such as free radicals. Nitroalkanes can participate in or generate radical intermediates under certain reaction conditions, such as during decomposition or specific catalytic processes beilstein-journals.orgacs.orgrutgers.eduacs.org.

Research has shown that the aci anions of nitroalkanes can act as spin traps for nitric oxide (*NO) radicals, forming nitronitroso dianion radicals that can be detected and characterized by EPR nih.gov. Furthermore, studies involving the reaction of boryl radicals with nitroalkanes have utilized EPR to detect the formation of boroxy nitroxide radicals, providing insights into reaction mechanisms acs.orgacs.orgnih.gov. EPR is thus crucial for investigating radical pathways in the chemistry of nitroalkanes, including potential decomposition mechanisms or novel synthetic transformations.

X-ray Crystallography for Solid-State Structural Determination of Nitroalkane Derivatives and Complexes

X-ray crystallography is a fundamental technique for elucidating the precise three-dimensional arrangement of atoms within crystalline materials anton-paar.com. This method is indispensable for understanding the molecular geometry, bonding, and intermolecular interactions in solid-state structures. For nitroalkanes and their derivatives, X-ray crystallography provides detailed insights into how the nitro group influences molecular packing, conformation, and potential interactions within a crystal lattice.

A notable example illustrating the application of X-ray crystallography to a nitroalkane derivative is the study of tris(this compound-2,4-dionato)cobalt(III) nih.goviucr.orgotterbein.edusymotter.org. This complex, derived from the nitration of a β-diketonate ligand, showcases the structural details that can be obtained. The analysis of its crystal structure reveals the coordination environment around the cobalt ion and the disposition of the nitropentanedionate ligands. These studies often identify specific crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, which are crucial for understanding the material's properties.

Research on tris(this compound-2,4-dionato)cobalt(III) has characterized its crystal structure as tetragonal, with specific unit cell parameters and a defined space group. Investigations have also noted the presence of positional disorder in some atoms of the this compound-2,4-dionate ligand, including the central carbon atom and the nitro group, which can adopt multiple orientations or positions within the crystal lattice nih.goviucr.orgotterbein.edu. Such disorder provides valuable information about the flexibility and packing efficiency of the molecule in the solid state. Furthermore, the study of intermolecular interactions, such as C—H···O hydrogen bonds between methyl groups and nitro groups, helps to explain the observed crystal packing and stability nih.goviucr.orgotterbein.edu.

Table 1: Crystallographic Data for Tris(this compound-2,4-dionato)cobalt(III)

ParameterValueSource
Chemical Formula[Co(C5H6NO4)3] nih.goviucr.orgotterbein.edu
Molar Mass ( g/mol )491.25 nih.goviucr.orgotterbein.edu
Crystal SystemTetragonal nih.goviucr.orgotterbein.edu
Space GroupI 41 c d iucr.orgotterbein.edu
Unit Cell Parameter a32.7078 (18) Å nih.goviucr.orgotterbein.edu
Unit Cell Parameter c7.4976 (6) Å nih.goviucr.orgotterbein.edu
Unit Cell Volume (ų)8020.9 (9) nih.goviucr.orgotterbein.edu
Number of Molecules (Z)16 nih.goviucr.orgotterbein.edu
RadiationMo Kα nih.goviucr.orgotterbein.edu
Temperature (K)200 nih.goviucr.orgotterbein.edu
Rint0.036 iucr.orgotterbein.edu

Spectroscopic Probes and Sensing Systems for Nitro Compounds (Mechanistic Aspects of Quenching)

Spectroscopic techniques, particularly fluorescence-based methods, have emerged as powerful tools for the sensitive detection and quantification of nitro compounds. These systems often rely on the principle of fluorescence quenching, where the presence of a nitro compound leads to a decrease in the fluorescence intensity of a probe molecule. The mechanisms underlying this quenching are critical for designing selective and efficient sensors.

Photoinduced Electron Transfer (PET) is a common quenching mechanism for nitro compounds researchgate.netscispace.com. In this process, the nitro group, being electron-deficient, acts as an electron acceptor. If the fluorescent probe molecule is electron-rich and in an excited state, an electron can be transferred from the excited probe to the nitro compound. This electron transfer deactivates the excited state of the probe, leading to fluorescence quenching. The efficiency of PET is influenced by the relative energy levels of the donor and acceptor molecules and the distance between them.

Förster Resonance Energy Transfer (FRET) is another mechanism that can be employed in sensing systems for nitro compounds acs.org. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor molecule, provided there is spectral overlap between the donor's emission and the acceptor's absorption, and the molecules are in close proximity. Nitroaromatic compounds, due to their electron-withdrawing nature, can act as efficient acceptors in FRET-based sensing systems.

Research has focused on developing fluorescent polymers and molecules that exhibit amplified sensitivity towards nitro compounds, often through mechanisms like the "molecular-wire effect" or by forming exciplex complexes scispace.comacs.orgmdpi.com. These studies frequently employ techniques such as steady-state and time-resolved fluorescence spectroscopy, UV-Vis absorption spectroscopy, and cyclic voltammetry to elucidate the quenching mechanisms. The Stern-Volmer (S-V) plot is a key analytical tool used to quantify the quenching efficiency and distinguish between static (formation of non-fluorescent ground-state complexes) and dynamic (collisional quenching) mechanisms scispace.commdpi.comnih.gov. High Stern-Volmer constants (Ksv) indicate efficient quenching.

While much of the current research in this area focuses on nitroaromatic compounds (NACs) such as 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT), the fundamental principles of fluorescence quenching by nitro groups are applicable to nitroalkanes like this compound. The sensitivity of these sensing systems is often reported in terms of limits of detection (LOD) or detection concentration limits, typically in the nanomolar (nM) or micromolar (µM) range researchgate.netscispace.commdpi.com.

Application of 3 Nitropentane and Its Derivatives in Advanced Organic Synthesis

Strategic Use as a Building Block in Complex Molecule Synthesis

The utility of 3-nitropentane as a synthon in complex molecule synthesis is primarily derived from its ability to be converted into key intermediates. A pivotal transformation in this context is the Nef reaction, an acid-catalyzed hydrolysis of the corresponding nitronate salt, which converts the secondary nitroalkane into a ketone. In the case of this compound, the Nef reaction provides a straightforward route to 3-pentanone. This ketone serves as a versatile precursor for the construction of more elaborate molecular architectures.

Precursors for Heterocyclic Compound Synthesis

Nitroalkanes, including this compound, are valuable precursors for the synthesis of a variety of heterocyclic compounds. rsc.org The nitro group can be strategically manipulated to introduce nitrogen into a cyclic framework. A common strategy involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions.

For instance, derivatives of this compound can be envisioned as precursors for substituted pyrrolidines . The synthesis of pyrrolidine rings often involves the cyclization of acyclic precursors containing an amine and a suitable electrophilic center. nih.govorganic-chemistry.orgresearchgate.net A synthetic route could involve the Michael addition of a this compound-derived nucleophile to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular amidation to form the pyrrolidine ring.

Similarly, the synthesis of piperidines , six-membered nitrogen-containing heterocycles, can be approached using this compound derivatives. The general strategies for piperidine synthesis often involve the cyclization of δ-amino ketones or related precursors. The carbon skeleton of such precursors could be assembled using 3-pentanone, derived from this compound via the Nef reaction.

The synthesis of pyridazines , which are six-membered aromatic rings containing two adjacent nitrogen atoms, can also be approached using precursors derived from this compound. The construction of the pyridazine ring typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine. While not a direct application, 3-pentanone can be a starting point for the synthesis of appropriately substituted 1,4-dicarbonyl compounds.

Heterocyclic CompoundSynthetic Strategy Involving this compound DerivativesKey Reactions
PyrrolidinesMichael addition of a this compound-derived nucleophile, followed by nitro group reduction and intramolecular amidation.Michael Addition, Nitro Reduction, Amidation
PiperidinesUtilization of 3-pentanone (from Nef reaction of this compound) to construct δ-amino ketone precursors for cyclization.Nef Reaction, Aldol Condensation, Reductive Amination
PyridazinesSynthesis of 1,4-dicarbonyl precursors from 3-pentanone for subsequent condensation with hydrazine.Nef Reaction, α-Halogenation, Grignard Reaction

Role in the Construction of Nitrogen-Containing Scaffolds

The ability to introduce a nitrogen atom into a specific position within a carbon framework is a key advantage of using nitroalkanes in organic synthesis. This is particularly relevant in the construction of complex nitrogen-containing scaffolds found in natural products and pharmaceuticals.

One important class of nitrogen-containing natural products is the indole alkaloids . The synthesis of these complex molecules often relies on the construction of a key tryptamine or tryptamine-like precursor. While a direct role for this compound is not prominently documented, its derivative, 3-pentanone, could be utilized in reactions such as the Fischer indole synthesis, where a ketone is condensed with a phenylhydrazine to form the indole ring.

Quinolizidine alkaloids , which feature a fused bicyclic nitrogen-containing ring system, represent another class of complex natural products. Their synthesis often involves the formation of piperidine rings as key intermediates. As mentioned previously, 3-pentanone, derived from this compound, can serve as a building block for the construction of these piperidine precursors.

Contributions to Stereocontrolled Synthesis

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound and its derivatives can be employed in stereocontrolled reactions to generate chiral centers with high selectivity.

A key reaction in this context is the diastereoselective Henry reaction (nitroaldol reaction). researchgate.netwikipedia.org The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. When a chiral aldehyde or ketone is used, or when a chiral catalyst is employed, the reaction can proceed with high diastereoselectivity, leading to the formation of β-nitro alcohols with specific stereochemistry. For example, the reaction of 3-pentanone (derived from this compound) with a chiral aldehyde in the presence of a suitable catalyst could be used to generate a product with two new stereocenters. The resulting nitro alcohol can then be further manipulated, for instance, by reduction of the nitro group to an amine, to produce chiral amino alcohols, which are valuable building blocks in asymmetric synthesis.

Furthermore, the synthesis of chiral amines can be achieved through the asymmetric reduction of imines derived from 3-pentanone. This approach allows for the introduction of a stereogenic center at the carbon bearing the nitrogen atom.

Stereocontrolled ReactionApplication of this compound Derivative (3-Pentanone)Outcome
Diastereoselective Henry ReactionReaction with a chiral aldehyde or in the presence of a chiral catalyst.Formation of β-nitro alcohols with controlled stereochemistry.
Asymmetric Reduction of IminesFormation of an imine from 3-pentanone followed by asymmetric hydrogenation.Synthesis of chiral 3-aminopentane.

Preparation of Pharmaceutically Relevant Synthetic Intermediates and Scaffolds

The structural motifs accessible from this compound are relevant to the synthesis of various pharmaceutically active compounds. The ability to generate substituted carbon chains and introduce nitrogen-containing functional groups makes it a useful starting point for the preparation of drug intermediates.

An important class of therapeutic agents is the GABA (gamma-aminobutyric acid) analogues . nih.govnih.govresearchgate.netopenmedicinalchemistryjournal.combibliotekanauki.pl These compounds are used to treat a variety of neurological disorders. The synthesis of substituted GABA analogues often involves the construction of a carbon backbone with specific substitution patterns. The 3-pentyl group derived from this compound could serve as a lipophilic side chain in the design of new GABA analogues. A potential synthetic route could involve the Michael addition of a malonate ester to a nitroalkene derived from this compound, followed by decarboxylation and reduction of the nitro group.

The synthesis of antiviral nucleoside analogues is another area where derivatives of this compound could find application. The core structure of these drugs consists of a nucleobase attached to a modified sugar ring. The synthesis of these modified sugar moieties can be complex, and building blocks derived from simple starting materials are highly valuable. While not a direct application, the functionalized carbon chains that can be constructed from 3-pentanone could potentially be elaborated into precursors for these modified sugar rings.

Role in Materials Science Precursor Chemistry (Synthesis Methodologies)

While the primary applications of this compound are in the realm of fine organic synthesis, its derivatives could also serve as precursors in materials science, particularly in the synthesis of energetic materials.

Nitroalkanes are a well-known class of energetic materials , and the introduction of multiple nitro groups into a molecule can significantly increase its energy content. chemrxiv.orgnih.govnih.gov Derivatives of this compound, particularly those containing additional nitro groups or other energetic functionalities, could be explored as components of new energetic formulations. The synthesis of such materials would likely involve nitration reactions of this compound or its derivatives under carefully controlled conditions.

Environmental Transformation and Fate of Nitroalkanes: Mechanistic Insights

Photochemical Degradation Pathways of Nitroalkanes

Photochemical degradation, initiated by the absorption of solar radiation, represents a significant transformation route for nitroalkanes in the atmosphere and sunlit surface waters.

Mechanistic Studies of UV-Induced Transformations

The photochemical decomposition of simple nitroalkanes is initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-nitrogen (C-N) bond. This primary photolytic process results in the formation of an alkyl radical and nitrogen dioxide (NO₂). For 3-Nitropentane, this can be represented as:

CH₃CH₂CH(NO₂)CH₂CH₃ + hν → CH₃CH₂ĊHCH₂CH₃ + NO₂

The pentan-3-yl radical and nitrogen dioxide are highly reactive species that can subsequently participate in a variety of secondary reactions, leading to a range of transformation products. While specific studies on the photolysis of this compound are limited, research on other nitroalkanes suggests that the initially formed radicals can recombine to form alkyl nitrites, or undergo further reactions such as oxidation. For instance, studies on nitromethane (B149229) photolysis have identified methyl nitrite (B80452) as a product, arising from the recombination of the methyl radical and nitrogen dioxide.

Role of Reactive Species in Photochemical Processes

In addition to direct photolysis, the photochemical transformation of this compound in the environment is significantly influenced by the presence of reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂).

The hydroxyl radical is a powerful oxidizing agent prevalent in the atmosphere and in aquatic systems exposed to sunlight. It can react with this compound via hydrogen abstraction from the carbon backbone. The tertiary hydrogen atom at the C-3 position is particularly susceptible to abstraction, leading to the formation of a carbon-centered radical:

CH₃CH₂CH(NO₂)CH₂CH₃ + •OH → CH₃CH₂Ċ(NO₂)CH₂CH₃ + H₂O

This radical can then react with molecular oxygen to form a peroxy radical, initiating a cascade of oxidative reactions that can lead to the formation of ketones, aldehydes, and other oxygenated products, and ultimately to mineralization.

Singlet oxygen , another reactive species formed photochemically, can also contribute to the degradation of organic molecules. rsc.org While its direct reaction with saturated alkanes is generally slow, it can react with electron-rich moieties. In the context of nitroalkanes, it may play a role in the oxidation of transformation intermediates. For example, singlet oxygen is known to react with nitronate anions, which can be formed from nitroalkanes under basic conditions, to yield carbonyl compounds. rsc.org

Biodegradation Pathways and Enzyme Systems Involved in Nitroalkane Metabolism

Microbial degradation is a key process in the removal of nitroalkanes from soil and water environments. Specific enzymes have evolved in various microorganisms to metabolize these compounds.

Characterization of Microbial Nitroalkane Degrading Enzymes (e.g., Nitroalkane Oxidase)

A primary enzyme involved in the aerobic biodegradation of nitroalkanes is Nitroalkane Oxidase (NAO) (EC 1.7.3.1). wikipedia.org This flavoprotein, found in various fungi and bacteria, catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, with the concomitant release of nitrite and the formation of hydrogen peroxide. nih.gov The general reaction for a secondary nitroalkane like this compound is:

CH₃CH₂CH(NO₂)CH₂CH₃ + O₂ + H₂O → CH₃CH₂C(=O)CH₂CH₃ + HNO₂ + H₂O₂

The mechanism of NAO involves the abstraction of a proton from the α-carbon of the nitroalkane by an active site base, followed by the attack of the resulting nitronate anion on the flavin cofactor. nih.govnih.gov This is followed by the elimination of nitrite, leading to the formation of an imine intermediate which is then hydrolyzed to the corresponding ketone. nih.gov

Table 1: Substrate Specificity of Nitroalkane Oxidase from Fusarium oxysporum qmul.ac.uk
SubstrateRelative Activity (%)
Nitroethane100
1-Nitropropane (B105015)120
2-Nitropropane (B154153)80
1-Nitrobutane115
1-Nitropentane95
Nitrocyclohexane70

Identification of Biotransformation Products and Metabolic Routes

The primary biotransformation products of this compound via the action of nitroalkane oxidase are expected to be pentan-3-one , nitrite (NO₂⁻) , and **hydrogen peroxide (H₂O₂) **.

The metabolic fate of these initial products is well-established in microbial metabolism. Pentan-3-one can be further metabolized by microorganisms through various pathways, such as the tricarboxylic acid (TCA) cycle, to provide carbon and energy for growth. Nitrite can be either assimilated by microorganisms as a nitrogen source or oxidized to nitrate. Hydrogen peroxide, being a toxic compound, is typically detoxified by cellular enzymes such as catalases and peroxidases.

While the nitroalkane oxidase pathway is a major route for aerobic degradation, other microbial transformation pathways for nitroaromatic compounds have been identified, including reductive pathways under anaerobic conditions. nih.gov In these pathways, the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. The applicability of these reductive pathways to this compound in anaerobic environments is plausible but requires specific investigation.

Abiotic Transformation Processes in Natural and Engineered Systems: Mechanistic Studies

In addition to photochemical and biological degradation, this compound can undergo abiotic transformations in natural and engineered systems, primarily through hydrolysis and reduction reactions.

2 CH₃CH₂CH(NO₂)CH₂CH₃ (in its nitronate form) + 2 H⁺ → 2 CH₃CH₂C(=O)CH₂CH₃ + N₂O + H₂O

The rate of hydrolysis is dependent on pH and temperature. While generally slow at neutral pH, it can become a significant transformation pathway in acidic or alkaline environments.

Reduction: In anoxic environments such as sediments, groundwater, and certain engineered systems, the nitro group of this compound can be abiotically reduced by various chemical reductants. These reductants can include reduced iron minerals (e.g., Fe(II) sorbed to mineral surfaces), dissolved sulfide, and organic matter. The reduction of nitroalkanes can proceed through a series of intermediates to yield the corresponding amine:

CH₃CH₂CH(NO₂)CH₂CH₃ → CH₃CH₂CH(NO)CH₂CH₃ → CH₃CH₂CH(NHOH)CH₂CH₃ → CH₃CH₂CH(NH₂)CH₂CH₃

The specific products and reaction rates depend on the reducing agent and the environmental conditions.

Table 2: Common Abiotic Reduction Pathways for Nitroalkanes
ReductantPrimary ProductEnvironmental Relevance
Fe(II) mineralsAmineAnoxic sediments, groundwater
Sulfide (HS⁻/H₂S)AmineSulfate-reducing zones
Zero-valent iron (Fe⁰)AmineEngineered remediation systems

Future Directions and Emerging Research Avenues for 3 Nitropentane Studies

Integration of Artificial Intelligence and Machine Learning in Nitroalkane Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of nitroalkanes is no exception. renewablematter.eu These computational tools can analyze vast datasets to identify patterns, predict reaction outcomes, and optimize synthetic pathways, thereby accelerating the pace of discovery. researchgate.netjetir.org For nitroalkane research, AI and ML can be applied to several key areas, from designing novel synthetic routes to predicting the properties of new nitro-containing molecules.

Machine learning algorithms, particularly deep learning, can be trained on extensive databases of known chemical reactions to predict the most efficient and highest-yielding conditions for the synthesis of specific nitroalkanes like 3-nitropentane. nih.gov This predictive power saves significant time and resources by reducing the need for extensive trial-and-error experimentation in the laboratory. jetir.org AI can forecast the products of chemical reactions by analyzing reactants and conditions, facilitating the discovery of new reaction pathways. researchgate.net

Furthermore, AI is instrumental in catalyst design and materials innovation. researchgate.net Algorithms can screen thousands of potential catalysts to identify the most effective ones for specific nitroalkane transformations, such as asymmetric Henry reactions or Michael additions. jetir.org This data-driven approach can also be used to design novel nitro-compounds with desired properties for applications in pharmaceuticals or materials science by predicting their structure-activity relationships. nih.gov As AI in chemistry advances, it promises to bring greater precision and efficiency to the synthesis and functionalization of nitroalkanes. researchgate.net

AI/ML Application AreaPotential Impact on Nitroalkane ResearchKey Technologies
Reaction Prediction and OptimizationForecasts reaction outcomes, yields, and optimal conditions (temperature, solvent, catalyst), reducing experimental workload. researchgate.netjetir.orgDeep Neural Networks, Predictive Modeling Algorithms. nih.gov
Retrosynthesis PlanningDesigns novel and efficient synthetic routes to target nitroalkanes by working backward from the desired product. nih.govMonte Carlo Tree Search, Neural Networks. nih.gov
Catalyst DiscoveryAccelerates the identification of novel, highly efficient, and selective catalysts for nitroalkane transformations. jetir.orgHigh-Throughput Screening, Data-Driven Algorithms. nih.gov
Material and Drug DiscoveryPredicts the physicochemical and biological properties of new nitro-compounds, aiding in the design of new materials and therapeutics. nih.govQuantitative Structure-Activity Relationship (QSAR), Deep Learning. nih.gov
Table 1: Potential applications of Artificial Intelligence (AI) and Machine Learning (ML) in advancing nitroalkane research.

Sustainable Synthesis and Green Chemistry Innovations for Nitroalkanes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing environmental impact. dergipark.org.tr This shift is particularly relevant for the synthesis of nitroalkanes, where traditional methods often rely on hazardous reagents and volatile organic solvents. researchgate.net Future research is centered on creating more sustainable and eco-friendly processes for producing and utilizing compounds like this compound. ijnc.ir

Key areas of innovation include the use of alternative reaction media to replace traditional organic solvents. researchgate.net Water, ionic liquids, and supercritical fluids are being explored as greener alternatives that can facilitate catalyst recovery and recycling. ijnc.ir The development of atom-efficient catalytic methodologies is another cornerstone of green nitroalkane chemistry. researchgate.net This involves designing catalysts that are highly selective, reusable, and can operate under mild conditions, thus reducing energy consumption and waste generation. manuscriptpoint.comnih.gov

The move away from fossil-derived feedstocks towards renewable resources is a critical aspect of sustainable chemistry. ijnc.ir Research into biomass-derived starting materials for the synthesis of nitroalkanes is a promising avenue. Additionally, energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis are being investigated to reduce reaction times and energy inputs. manuscriptpoint.com These innovations collectively aim to make the entire lifecycle of nitroalkanes, from production to application, more environmentally benign. dergipark.org.tr

Green Chemistry PrincipleApplication in Nitroalkane SynthesisExamples and Benefits
Use of Safer SolventsReplacing volatile organic compounds (VOCs) with environmentally benign alternatives. Reactions in water, supercritical CO2, or ionic liquids; reduces pollution and health hazards. ijnc.irrsc.org
CatalysisEmploying reusable and highly selective catalysts instead of stoichiometric reagents. manuscriptpoint.comSolid-supported catalysts that minimize waste and can be recycled for multiple reaction cycles. nih.gov
Use of Renewable FeedstocksSynthesizing nitroalkanes from biomass-derived sources rather than petroleum. ijnc.irReduces dependence on fossil fuels and promotes a circular economy. ijnc.ir
Energy EfficiencyAdopting alternative energy sources to drive chemical reactions. Microwave irradiation, sonochemistry, and mechanochemistry can lead to shorter reaction times and lower energy use. manuscriptpoint.com
Waste PreventionDesigning synthetic routes with high atom economy to minimize byproduct formation. nih.govMaximizes the incorporation of starting materials into the final product, aligning with the first principle of green chemistry.
Table 2: Application of green chemistry principles to the sustainable synthesis of nitroalkanes.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

Nitroalkanes are highly versatile synthetic intermediates due to the strong electron-withdrawing nature of the nitro group. researchgate.net While classic transformations like the Henry and Michael reactions are well-established, ongoing research seeks to uncover novel reactivity patterns and undiscovered transformations for compounds such as this compound. mdpi.com These explorations open up new possibilities for constructing complex molecular frameworks. nih.gov

One area of active investigation involves the unusual reactivity of electrophilically activated nitroalkanes. frontiersin.org By converting the nitroalkane into its aci-form (nitronic acid), it can act as an electrophile in reactions with various carbon-based nucleophiles, leading to C-C bond formation, C-H functionalization, and ring-closing reactions. nih.govfrontiersin.org This dual electrophilic and nucleophilic nature of nitroalkanes provides a powerful tool for organic synthesis. mdpi.com

Researchers are also designing novel cascade reactions and domino processes that leverage the unique properties of the nitro group. researchgate.net For instance, a recursive nitronate cyclization strategy allows nitroalkanes to act as a linchpin in constructing densely functionalized carbocycles and heterocycles with high stereoselectivity. researchgate.net Furthermore, the nitro group can be transformed into a wide array of other important functional groups, including amines and carbonyls (via the Nef reaction), offering extensive synthetic opportunities. researchgate.netwiley.com The continued discovery of these new transformations will ensure that nitroalkanes remain at the forefront of synthetic chemistry. mdpi.com

Reactivity Pattern/TransformationDescriptionSynthetic Application
Electrophilic Activation (aci-form)Protonation of the nitro group allows the nitroalkane to react as an electrophile with electron-rich arenes and other nucleophiles. frontiersin.orgFormation of aryloximes, anilides, and ketones; enables novel C-C bond-forming strategies. nih.govfrontiersin.org
Cascade and Domino ReactionsMulti-step reactions where subsequent transformations occur in a single pot, often initiated by the reactivity of the nitro group. researchgate.netRapid construction of complex, poly-functionalized heterocyclic and carbocyclic structures. researchgate.net
1,3-Dipolar CycloadditionsThe nitronate form of a nitroalkane can act as a 1,3-dipole in cycloaddition reactions. mdpi.comSynthesis of functionalized heterocyclic compounds that are not easily accessible through other methods. mdpi.com
Novel Functional Group InterconversionsDeveloping new methods to convert the nitro group into other functionalities beyond classic reductions or the Nef reaction. acs.orgProvides new synthetic pathways to valuable compounds like carboxylic acids or other complex derivatives. acs.org
Table 3: Emerging reactivity patterns and transformations in nitroalkane chemistry.

Development of Continuous Flow Chemistry Methodologies for Efficient Nitroalkane Processing

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. aurigeneservices.com The application of flow methodologies to nitroalkane chemistry, including the processing of this compound, is a promising research avenue for developing safer, more efficient, and scalable manufacturing processes. ribbitt.commt.com

Flow chemistry involves pumping reactants through a network of tubes or microreactors, where mixing and reaction occur continuously. youtube.com This setup provides superior control over reaction parameters such as temperature, pressure, and residence time. mt.com For many reactions involving nitroalkanes, which can be highly exothermic, the excellent heat transfer capabilities of flow reactors dramatically enhance process safety by preventing thermal runaways. mt.com The small reactor volumes further minimize the risks associated with handling potentially hazardous intermediates. youtube.com

The transition from batch to continuous processing can lead to higher product quality and yields due to precise control and efficient mixing. aurigeneservices.com Flow systems also enable the seamless integration of multiple reaction steps, a concept known as telescoping, which eliminates the need for isolating and purifying intermediates. nih.gov This process intensification can significantly shorten production cycles and reduce costs. aurigeneservices.com As the chemical and pharmaceutical industries increasingly adopt this technology, developing robust continuous flow protocols for nitroalkane synthesis and transformation will be a key area of future research. youtube.comnih.gov

Advantage of Flow ChemistryRelevance to Nitroalkane ProcessingSpecific Benefit
Enhanced SafetyMany nitroalkane reactions are highly exothermic. Flow reactors offer superior heat dissipation. mt.comReduces the risk of thermal runaway and allows for reactions under conditions unsafe for batch processing. ribbitt.com
Precise Process ControlAccurate control over temperature, pressure, and residence time. aurigeneservices.comImproves product selectivity, leading to higher yields and purity. aurigeneservices.com
ScalabilityScaling up is achieved by running the process for a longer duration rather than using larger reactors.Faster and more straightforward transition from laboratory-scale research to industrial production. aurigeneservices.com
Process IntensificationEnables the coupling of multiple synthetic steps without isolating intermediates. nih.govReduces plant footprint, minimizes waste, and shortens overall production time. aurigeneservices.com
Efficient MixingMicroreactors and static mixers provide rapid and homogeneous mixing of reactants. ribbitt.comIncreases reaction rates and improves consistency from run to run. aurigeneservices.com
Table 4: Advantages of applying continuous flow chemistry to the processing of nitroalkanes.

Q & A

Basic Research Questions

Q. What are the established spectroscopic techniques for characterizing 3-Nitropentane, and how should they be applied?

  • Methodological Answer : this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, 1^1H NMR can identify the nitro group's electronic environment (e.g., deshielding effects at δ 4.2–4.5 ppm for adjacent protons). IR spectroscopy confirms the nitro stretch (~1520–1350 cm1^{-1}). Cross-validate with high-resolution MS to confirm molecular weight (C5_5H11_{11}NO2_2, exact mass 117.0790 g/mol). Always reference standardized databases like NIST Chemistry WebBook for spectral comparisons .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Nitration of pentane derivatives (e.g., 3-pentanol) using mixed acid (H2_2SO4_4/HNO3_3) under controlled temperatures (0–5°C) is common. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts (e.g., isomers or over-nitration). Purify via fractional distillation (bp ~120–125°C) and validate purity using gas chromatography (GC) with flame ionization detection. For procedural guidance, consult analogous nitroalkane syntheses in peer-reviewed literature .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound’s nitro group?

  • Methodological Answer : Contradictions in nitro group reactivity (e.g., reduction kinetics or electrophilic substitution rates) may arise from solvent polarity, catalyst choice, or impurities. Conduct systematic studies:

  • Control Variables : Fix solvent (e.g., DMSO vs. ethanol), temperature, and catalyst loading.
  • Analytical Validation : Use HPLC-MS to track intermediate species and quantify product ratios.
  • Statistical Analysis : Apply ANOVA to identify significant deviations across experimental conditions.
    Prioritize studies that report raw data and error margins to assess reproducibility .

Q. What experimental strategies can elucidate the mechanistic role of this compound in radical-mediated reactions?

  • Methodological Answer : To probe mechanisms:

  • Radical Trapping : Introduce TEMPO or DPPH to quench intermediates; monitor via ESR spectroscopy.
  • Isotopic Labeling : Synthesize 15^{15}N-labeled this compound to trace nitro group participation using 15^{15}N NMR.
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates of 12^{12}C/13^{13}C isotopologs to identify rate-determining steps.
    Cross-reference findings with computational studies (e.g., DFT calculations of bond dissociation energies) .

Q. How can computational models improve the prediction of this compound’s environmental fate or toxicity?

  • Methodological Answer :

  • QSPR Models : Use quantitative structure-property relationship (QSPR) frameworks to correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation rates.
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • Data Integration : Validate models against experimental toxicity databases (e.g., EPA CompTox) and adjust for empirical contradictions (e.g., pH-dependent hydrolysis anomalies) .

Key Considerations

  • Literature Review : Prioritize journals with rigorous peer review (e.g., J. Org. Chem.) and avoid non-academic sources .
  • Ethical Reporting : Disclose all raw data and statistical methods to enable replication .
  • Safety Protocols : Handle this compound in fume hoods due to potential volatility and toxicity; consult SDS for nitroalkanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.